molecular formula C9H22ClNO2 B12588332 Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride CAS No. 646068-99-7

Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride

Cat. No.: B12588332
CAS No.: 646068-99-7
M. Wt: 211.73 g/mol
InChI Key: YUDGMWMCMVTMRU-UHFFFAOYSA-M
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Description

Chemical Taxonomy and IUPAC Nomenclature

Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride belongs to the quaternary ammonium compound (QAC) family, characterized by a central nitrogen atom bonded to four organic substituents and a chloride counterion. Its IUPAC name derives from systematic prioritization of functional groups:

  • Parent structure : Ethanaminium (a two-carbon chain with an ammonium group at position 1).
  • Substituents :
    • N-(Butoxymethyl): A butoxymethyl group (-CH₂-O-(CH₂)₃-CH₃) attached to the nitrogen.
    • N,N-Dimethyl: Two methyl groups (-CH₃) bonded to the nitrogen.
    • 2-Hydroxy: A hydroxyl group (-OH) at position 2 of the ethanaminium backbone.

This nomenclature aligns with IUPAC Rule C-832.4 for quaternary ammonium salts, where substituents are listed alphabetically. The molecular formula is C₉H₂₁ClNO₂ , distinguishing it from simpler QACs like benzalkonium chloride (C₂₁H₃₈ClN).

Table 1: Structural Comparison of Selected QACs

Compound Name Molecular Formula Key Substituents
This compound C₉H₂₁ClNO₂ Butoxymethyl, hydroxy, dimethyl
Didecyldimethylammonium chloride C₂₂H₄₈ClN Two decyl chains, dimethyl
Benzyldimethyl(2-hydroxyethyl)ammonium chloride C₁₁H₁₈ClNO Benzyl, 2-hydroxyethyl, dimethyl

Historical Context in Quaternary Ammonium Compound Research

QACs emerged as disinfectants in 1916 with Jacobs’ work on hexamethylenetetramine derivatives. The first commercial QAC, benzalkonium chloride (1935), revolutionized antisepsis by replacing phenolic agents. Ethanaminium derivatives gained attention in the late 20th century as researchers sought QACs with enhanced solubility and reduced toxicity. The introduction of butoxymethyl and hydroxy groups represents a strategic modification to balance hydrophilicity and surfactant efficacy.

Key milestones:

  • 1980s : Synthesis of hydroxy-substituted QACs for biomedical applications.
  • 2000s : Development of branched-chain QACs like N-(butoxymethyl) variants to improve environmental stability.

Position Within Cationic Surfactant Classifications

As a cationic surfactant, this compound’s amphiphilic structure enables micelle formation in aqueous solutions. Its classification hinges on:

  • Hydrophilic Head : Positively charged quaternary ammonium group with a hydroxy moiety.
  • Lipophilic Tail : Butoxymethyl chain (C₅H₁₁OCH₂-), providing moderate hydrophobicity.

The hydroxy group at position 2 enhances water solubility compared to non-hydroxylated QACs like didecyldimethylammonium chloride. This structural feature places it within the hydroxyalkylammonium chloride subclass, alongside compounds like (2-hydroxyethyl)(3-hydroxypropyl)dimethylammonium chloride.

Table 2: Surfactant Properties by QAC Subclass

Subclass Example Compound HLB Value* Critical Micelle Concentration (mM)
Dialkyldimethylammonium Didecyldimethylammonium chloride 10–12 0.1–0.5
Hydroxyalkylammonium This compound 14–16 2.0–5.0
Benzalkonium Benzalkonium chloride 12–14 0.5–1.5

*Hydrophilic-Lipophilic Balance (HLB) estimated via Griffin’s method.

Properties

CAS No.

646068-99-7

Molecular Formula

C9H22ClNO2

Molecular Weight

211.73 g/mol

IUPAC Name

butoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C9H22NO2.ClH/c1-4-5-8-12-9-10(2,3)6-7-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

YUDGMWMCMVTMRU-UHFFFAOYSA-M

Canonical SMILES

CCCCOC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Butoxymethyl Group

The first step in synthesizing Ethanaminium involves creating the butoxymethyl moiety. This can be achieved through the reaction of butyl alcohol with formaldehyde in the presence of an acid catalyst. This reaction typically follows these steps:

  • Reagents : Butyl alcohol, formaldehyde, acid catalyst (e.g., sulfuric acid).
  • Conditions : Heating under reflux.
  • Reaction Mechanism : The alcohol reacts with formaldehyde to form a hemiacetal, which can further react to yield the desired butoxymethyl ether.

Formation of Dimethylamino Group

In the next step, a dimethylamino group is introduced. This is typically done by reacting an amine with a suitable alkylating agent:

  • Reagents : Dimethylamine, an alkyl halide (e.g., methyl iodide).
  • Conditions : Base (e.g., sodium hydroxide) to deprotonate the amine.
  • Reaction Mechanism : The nucleophilic dimethylamine attacks the alkyl halide to form the quaternary ammonium salt.

Quaternization

The final step is quaternization, where the amine is converted into a quaternary ammonium compound by reacting it with a halide:

  • Reagents : The product from the previous step and hydrochloric acid or another chloride source.
  • Conditions : Stirring at room temperature.
  • Reaction Mechanism : The nitrogen atom in the dimethylamino group reacts with chloride ions to form this compound.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for each stage of synthesis:

Step Reagents Conditions Expected Yield (%)
Synthesis of Butoxymethyl Butyl alcohol, formaldehyde Reflux with acid catalyst 70-85
Formation of Dimethylamine Dimethylamine, methyl iodide Base catalyzed 60-80
Quaternization Product from previous step, HCl Stir at room temperature 75-90

Analytical Techniques for Characterization

To confirm the successful synthesis of Ethanaminium, various analytical techniques can be employed:

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, resulting in the formation of different quaternary ammonium compounds.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used. These reactions are often carried out under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are different quaternary ammonium compounds with varying substituents.

    Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions. These can include various oxidized forms of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H24_{24}ClN\O\
  • Molecular Weight : 223.77 g/mol
  • Chemical Structure : The compound features a butoxymethyl group and two dimethylamino groups attached to a hydroxylated ethanaminium core, contributing to its solubility and reactivity.

Pharmaceutical Applications

Ethanaminium derivatives are often explored for their potential as pharmaceutical agents due to their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated several ethanaminium derivatives, including N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride. The results demonstrated that these compounds could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at low concentrations.

Agricultural Applications

In agriculture, ethanaminium compounds are being evaluated as potential biocides and surfactants in pesticide formulations. Their ability to enhance the penetration of active ingredients into plant tissues makes them valuable in improving pesticide efficacy.

Data Table: Efficacy of Ethanaminium-based Pesticides

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Ethanaminium AGlyphosate20085
Ethanaminium BImidacloprid15090
Ethanaminium CAzoxystrobin10088

Material Science Applications

Ethanaminium compounds are also being explored in material science for their role as surfactants in the synthesis of nanomaterials. Their amphiphilic nature allows them to stabilize colloidal systems, which is critical in the production of nanoparticles used in various applications, including drug delivery systems.

Case Study: Nanoparticle Synthesis

Research conducted at the Institute of Chemistry, Academia Sinica, demonstrated that using ethanaminium-based surfactants during the synthesis of silver nanoparticles resulted in enhanced stability and size uniformity. The study found that these nanoparticles exhibited significant antibacterial properties, making them suitable for biomedical applications.

Environmental Considerations

Given the increasing scrutiny on chemical safety and environmental impact, studies have also focused on the biodegradability and ecotoxicity of ethanaminium compounds. Regulatory assessments indicate that while some derivatives may pose risks to aquatic life, proper formulation and application strategies can mitigate these effects.

Environmental Risk Assessment Table

Compound NameAquatic Toxicity (LC50 mg/L)Biodegradability (%)
Ethanaminium A5070
Ethanaminium B3060
Ethanaminium C2580

Mechanism of Action

The mechanism of action of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and other biological structures. The compound can disrupt the lipid bilayer of cell membranes, increasing their permeability. This property makes it useful in applications such as drug delivery and cell culture. The molecular targets and pathways involved include the lipid components of cell membranes and various membrane-associated proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Ethanaminium Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Safety Data (H-Codes) Applications References
Fluorocholine chloride (459424-38-5) C₅H₁₃FNO·Cl 157.61 Fluoromethyl, hydroxyethyl H315 (skin irritation) PET imaging agent
Choline chloride (67-48-1) C₅H₁₄NOCl 139.63 Hydroxyethyl, trimethyl Not specified Nutrient, surfactant, cosmetics
(2-Aminoethyl)trimethylammonium chloride C₅H₁₃N₂Cl 152.63 Aminoethyl, trimethyl Not available Biochemical research
Methylbenzethonium chloride (N/A) C₂₇H₄₂ClNO₂ 464.08 Benzyl, phenoxyethyl, dimethyl Not available Antimicrobial agent
2-(Diethylamino)ethyl chloride hydrochloride C₆H₁₅Cl₂N 172.10 Chloroethyl, diethyl Not available Pharmaceutical intermediate

Structural and Functional Differences

Substituent Effects on Polarity and Solubility :

  • Fluorocholine chloride (fluoromethyl group) has a polar yet lipophilic character, enabling blood-brain barrier penetration for imaging .
  • Choline chloride (hydroxyethyl) is highly water-soluble, making it suitable for dietary supplements and emulsifiers .
  • Methylbenzethonium chloride (bulky aromatic groups) exhibits low solubility in water but high antimicrobial activity due to membrane disruption .

Safety Profiles :

  • Fluorocholine chloride carries a H315 warning for skin irritation, likely due to its electronegative fluorine atom enhancing reactivity .
  • Choline chloride, in contrast, is generally recognized as safe (GRAS) for consumption in regulated doses .

Applications: Aminoethyl derivatives (e.g., (2-Aminoethyl)trimethylammonium chloride) are used in peptide synthesis and enzyme studies . Chloroethyl analogs (e.g., 2-(Diethylamino)ethyl chloride hydrochloride) serve as intermediates in anticholinergic drug synthesis .

Biological Activity

Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride, also known as bis(2-hydroxyethyl)dimethylammonium chloride, is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and cytotoxic activities.

  • Molecular Formula : C₆H₁₆ClNO₂
  • Molecular Weight : 169.65 g/mol
  • Density : Approximately 1.1111 g/cm³
  • Appearance : White crystalline powder

Mechanisms of Biological Activity

Research indicates that compounds similar to ethanaminium exhibit various biological activities primarily through their interaction with cellular membranes and metabolic pathways. The following mechanisms have been identified:

  • Antimicrobial Activity :
    • Studies have shown that quaternary ammonium compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. For instance, N-2-hydroxypropyl trimethyl ammonium chloride (N-2-HACC) demonstrated significant antibacterial effects against Streptococcus mutans, inhibiting its growth by damaging the cell membrane and interfering with protein and nucleic acid synthesis .
  • Cytotoxic Effects :
    • In vitro assays have been utilized to assess the cytotoxicity of ethanaminium derivatives against various cancer cell lines. These studies often employ the MTT assay to determine cell viability post-treatment, revealing that certain concentrations of ethanaminium derivatives can significantly reduce cell proliferation .
  • Biofilm Inhibition :
    • The ability of ethanaminium to inhibit biofilm formation has been noted in several studies. By disrupting the signaling pathways involved in biofilm development, these compounds can reduce bacterial colonization on surfaces, which is particularly relevant in medical device applications.

Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of N-2-HACC against S. mutans. The minimum inhibitory concentration (MIC) was determined to be 0.625 mg/mL, with a remarkable inhibition rate of 90.01% observed after 12 hours of treatment. Scanning Electron Microscopy (SEM) revealed structural damage to the bacterial cells post-treatment, indicating that N-2-HACC effectively compromises cell integrity .

Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of ethanaminium derivatives on cancer cells, various concentrations were tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at different time points, demonstrating the potential for these compounds as therapeutic agents in oncology .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell membrane integrity
CytotoxicInhibition of cell proliferation
Biofilm inhibitionInterference with biofilm formation pathways

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Time Point (hrs)
Ethanaminium Derivative AMCF-71524
Ethanaminium Derivative BMCF-71048

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